2-甲基-1H-吡咯-3-羧酸甲酯

描述

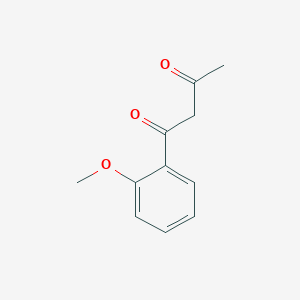

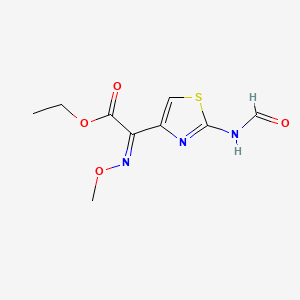

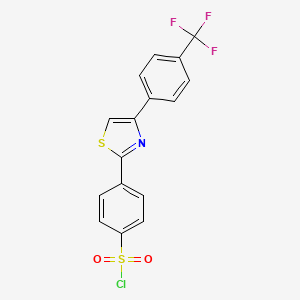

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a crystalline or powder organic reagent . It is used as an intermediate to prepare pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .

Synthesis Analysis

The synthesis of pyrroles, including “Methyl 2-methyl-1H-pyrrole-3-carboxylate”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-1H-pyrrole-3-carboxylate” is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .Chemical Reactions Analysis

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-pyrrole-3-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 230.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its flash point is 93.1±19.8 °C .科学研究应用

α-Glucosidase Inhibition for Diabetes Management

Methyl 2-methyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors . This application is significant in the management of Type 2 diabetes , where slowing down glucose absorption can reduce postprandial hyperglycemia. The derivatives of this compound have shown moderate to excellent in vitro α-glucosidase inhibitory activity, indicating its potential as a candidate for managing hyperglycemia incidence .

Antibacterial and Antifungal Activities

The pyrrole moiety, which is part of the structure of Methyl 2-methyl-1H-pyrrole-3-carboxylate, is known to be a biologically active scaffold. It has been used to synthesize compounds with significant antibacterial and antifungal properties . This application is crucial in developing new medications to combat resistant strains of bacteria and fungi.

Cancer Research

Pyrrole-containing analogs, including those derived from Methyl 2-methyl-1H-pyrrole-3-carboxylate, are considered potential sources of anticancer agents. They have been explored for their efficacy against various cancers, such as leukemia, lymphoma, and myelofibrosis . The diverse therapeutic response profile of these analogs makes them valuable in cancer research.

Organic Synthesis Intermediate

This compound is utilized as an intermediate in organic chemical synthesis . Its role is pivotal in the formation of more complex molecules that can have various applications, ranging from pharmaceuticals to materials science.

Molecular Docking Studies

Molecular docking studies have been conducted with derivatives of Methyl 2-methyl-1H-pyrrole-3-carboxylate to understand their binding affinities to various enzymes and receptors . These studies are essential for drug design and development, providing insights into the molecular interactions that govern drug efficacy.

安全和危害

作用机制

Target of Action

The primary targets of Methyl 2-methyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-methyl-1H-pyrrole-3-carboxylate may also interact with various biological targets.

Mode of Action

Pyrrole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and modulating their activity . The specific interactions and resulting changes caused by Methyl 2-methyl-1H-pyrrole-3-carboxylate would depend on its specific targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrole derivatives , it is likely that this compound could influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is soluble in water , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of Methyl 2-methyl-1H-pyrrole-3-carboxylate’s action are currently unknown. Given the diverse biological activities of pyrrole derivatives , this compound could potentially exert a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-methyl-1H-pyrrole-3-carboxylate. For instance, it should be stored under an inert atmosphere at room temperature to maintain its stability. Additionally, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.

属性

IUPAC Name |

methyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRHFSNTJHVMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

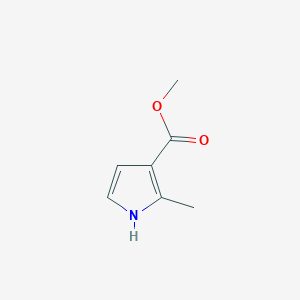

CC1=C(C=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490935 | |

| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3168-85-2 | |

| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)

![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)

![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)